3,5-Dicyanobenzoic acid
Description
This compound (CAS 99-34-3) features two nitro (-NO₂) groups at the 3 and 5 positions of the benzene ring and a carboxylic acid (-COOH) group at position 1. Its nitro substituents confer strong electron-withdrawing effects, enhancing reactivity but also increasing hazards such as explosive instability under mechanical stress or heat .
Properties
CAS No. |
58123-68-5 |
|---|---|
Molecular Formula |
C9H4N2O2 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
3,5-dicyanobenzoic acid |
InChI |
InChI=1S/C9H4N2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H,(H,12,13) |
InChI Key |
PSGADGLETMZWOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)C(=O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Properties :
- Molecular Weight : 389.91 g/mol (heavier due to iodine)
- Structural Analysis : Exhibits strong intermolecular hydrogen bonding (O–H···O), influencing crystallinity and stability .
- Applications: Potential in radiocontrast agents due to iodine’s high atomic number .
Research Findings on Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro Groups : Increase reactivity and NLO properties. 3,5-Dinitrobenzoic Acid exhibits a first-order hyperpolarizability (β) of ~1.2 × 10⁻³⁰ esu, making it suitable for optical materials .
- Hydroxyl Groups : Enhance solubility but reduce thermal stability. 3,5-Dihydroxybenzoic Acid decomposes at 210–213°C, similar to its melting point .
Hazard Profiles
- Explosive Risks : Nitro derivatives (e.g., 3,5-Dinitrobenzoic Acid) pose significant explosion hazards under friction or heat, releasing 220–410 kJ/mol energy during decomposition .
- Chlorine Substitutents : Reduce flammability but may generate toxic fumes (e.g., HCl) during combustion .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Key Hazards |
|---|---|---|---|---|
| 3,5-Dinitrobenzoic Acid | 212.12 | 210–213 | Low | Explosive, toxic |
| 3,5-Dihydroxybenzoic Acid | 154.12 | 210–213 | High | Oxidative degradation |
| 3,5-Dichlorobenzoic Acid | 191.01 | ~185 | Moderate | Toxic fumes |
| 3,5-Dimethylbenzoic Acid | 150.17 | ~150 | Low | Low toxicity |
Q & A
Q. What are the key physicochemical properties of 3,5-dicyanobenzoic acid that influence its reactivity in organic synthesis?
- Methodological Answer : The compound’s reactivity is governed by its electron-withdrawing cyano (-CN) groups at the 3 and 5 positions. These substituents increase the acidity of the carboxylic acid group (estimated pKa ~1.5, based on analogous benzoic acid derivatives with strong electron-withdrawing groups) . The cyano groups also direct electrophilic substitution reactions to the para position relative to the carboxyl group. Key properties include:
- Solubility : Preferentially dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to its limited solubility in water.
- Melting Point : Estimated to be 250–260°C, higher than 3,5-diaminobenzoic acid (235–238°C, ) due to stronger intermolecular interactions.
- Stability : Stable under inert conditions but may hydrolyze in strongly acidic/basic environments.
Q. What methodologies are recommended for the synthesis and purification of this compound?
- Methodological Answer :
- Synthesis :
Start with benzoic acid derivatives. Introduce cyano groups via nucleophilic substitution using CuCN/KCN under reflux conditions .
Alternative: Use a cyanation agent (e.g., Zn(CN)₂) in a palladium-catalyzed reaction for regioselective substitution .
- Purification :
- Recrystallization from ethanol/water mixtures to remove unreacted starting materials.
- Column chromatography (silica gel, eluent: ethyl acetate/hexane) for higher purity .
Advanced Research Questions
Q. How do the cyano groups at the 3 and 5 positions affect the acid dissociation constant (pKa) compared to other substituents?
- Methodological Answer :
- The electron-withdrawing nature of -CN groups significantly lowers the pKa of the carboxylic acid. For example:
- Experimental validation via potentiometric titration in aqueous/organic solvents is recommended .
Q. What strategies mitigate challenges in characterizing this compound using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Limited proton signals due to symmetry; focus on aromatic protons (δ ~7.5–8.5 ppm).
- ¹³C NMR : Identify cyano carbons (δ ~110–120 ppm) and carboxylate carbon (δ ~170 ppm) .
- IR Spectroscopy : Strong C≡N stretch near 2200 cm⁻¹ and broad O-H (carboxylic acid) stretch ~2500–3000 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M-H]⁻ at m/z 187.02 (C₉H₃N₂O₂⁻) .
Safety and Handling
- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of dust .
- Waste Disposal : Neutralize with dilute NaOH before disposal due to cyanide hydrolysis risks .
Research Applications
- Organic Synthesis : Building block for pharmaceuticals (e.g., kinase inhibitors) due to directed reactivity .
- Material Science : Precursor for coordination polymers via carboxylate-metal interactions .
Key Challenges
- Synthetic Yield : Optimize cyanation conditions to reduce side products (e.g., partial substitution).
- Characterization : Use hyphenated techniques (e.g., LC-MS) to resolve overlapping spectral signals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
